3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
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Overview
Description
3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group and a hydroxypyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 3-hydroxypyrrolidine. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The hydroxypyrrolidinyl group may enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- 5-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
Comparison
Compared to its analogs, 3-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde may exhibit unique reactivity and binding properties due to the position of the chloro and hydroxypyrrolidinyl groups on the benzaldehyde ring. This positional difference can significantly impact the compound’s chemical behavior and biological activity .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-10-3-1-2-8(7-14)11(10)13-5-4-9(15)6-13/h1-3,7,9,15H,4-6H2 |
InChI Key |
VVGRLATUJHEKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=C2Cl)C=O |
Origin of Product |
United States |
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